



# Application Notes and Protocols for High-Throughput Screening of C18H12FN5O3 (Analogue: Volasertib)

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Compound of Interest		
Compound Name:	C18H12FN5O3	
Cat. No.:	B12635274	Get Quote

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### Introduction

This document provides detailed application notes and protocols for the utilization of C18H12FN5O3, a small molecule inhibitor, in high-throughput screening (HTS) campaigns for drug discovery. The data and methodologies presented are based on extensive research on Volasertib (BI 6727), a compound with a similar conceptual application as a targeted therapeutic. Volasertib is a potent inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[1][2][3] Its mechanism of action involves inducing mitotic arrest and subsequent apoptosis in cancer cells, making it a valuable tool in oncology research.[1][4][5] These notes are intended to guide researchers in designing and executing HTS assays to identify and characterize novel compounds with similar mechanisms of action.

# **Mechanism of Action: Targeting the Cell Cycle**

The primary target of compounds like Volasertib is the Polo-like kinase 1 (PLK1) protein.[1][3] PLK1 is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[2][6] In many cancer types, PLK1 is overexpressed, and its elevated levels are often associated with poor prognosis. [1][3]



By competitively binding to the ATP-binding pocket of PLK1, the inhibitor blocks its kinase activity.[1][7] This inhibition disrupts the proper progression of mitosis, leading to a G2/M phase cell cycle arrest.[4][8] Ultimately, this prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death of the cancer cells.[1][4]

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